2-(2-Bromophenyl)azetidine Hydrochloride
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Overview
Description
2-(2-Bromophenyl)azetidine Hydrochloride is a chemical compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an azetidine ring. This compound is typically found as a white to light yellow crystalline powder and is stable at room temperature. It is soluble in various solvents and is used in organic synthesis as a catalyst or reagent for the preparation of other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)azetidine Hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and formation of the azetidine ring.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [2 + 2] photocycloaddition reactions, such as the aza Paternò–Büchi reaction, to form functionalized azetidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Cycloaddition Reactions: These reactions often require photochemical conditions and the presence of an imine and an alkene component.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while cycloaddition reactions can produce complex azetidine derivatives.
Scientific Research Applications
2-(2-Bromophenyl)azetidine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)azetidine Hydrochloride involves its ability to participate in various chemical reactions due to the presence of the azetidine ring and the bromine atom. The ring strain in the azetidine ring makes it reactive under specific conditions, allowing it to undergo cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
Aziridines: These compounds are similar to azetidines but have a three-membered ring instead of a four-membered ring.
β-Lactams: These compounds, such as penicillins and cephalosporins, have a four-membered ring similar to azetidines but contain a carbonyl group.
Uniqueness
2-(2-Bromophenyl)azetidine Hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and allows for the formation of various substituted derivatives. Its stability and solubility also make it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-(2-bromophenyl)azetidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKPXCDFWAXOCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-68-3 |
Source
|
Record name | Azetidine, 2-(2-bromophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346602-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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